2-Chloroquinoline-5-carboxylic acid
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Overview
Description
2-Chloroquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly and sustainable processes. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions using microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like silver nitrate.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Silver nitrate in alkaline medium.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-Chloroquinoline-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit protein synthesis, interfere with DNA and RNA synthesis, and affect various enzymatic activities . These interactions contribute to its biological and pharmacological effects.
Comparison with Similar Compounds
2-Chloroquinoline-5-carboxylic acid can be compared with other quinoline derivatives:
Properties
IUPAC Name |
2-chloroquinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMGSRYEKDYOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652883 |
Source
|
Record name | 2-Chloroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-30-3 |
Source
|
Record name | 2-Chloroquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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